molecular formula C25H19N3O2S2 B13580569 3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile

3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile

Cat. No.: B13580569
M. Wt: 457.6 g/mol
InChI Key: VQTGVHQCODRNET-UHFFFAOYSA-N
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Description

The compound 3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile is a complex organic molecule featuring a naphtho[1,2-b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile typically involves multi-step organic reactions. One common approach is the condensation of naphtho[1,2-b]thiophene derivatives with appropriate nitrile and ketone precursors under controlled conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile: has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound a candidate for drug development. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Naphtho[1,2-b]furan derivatives
  • Thiophene derivatives
  • Benzofuran derivatives

Uniqueness

The uniqueness of 3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile lies in its complex structure, which combines multiple heterocyclic systems. This structural complexity imparts unique chemical and physical properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C25H19N3O2S2

Molecular Weight

457.6 g/mol

IUPAC Name

3-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-3-oxo-2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanenitrile

InChI

InChI=1S/C25H19N3O2S2/c26-12-17(23-27-24(30)20-16-7-3-4-8-18(16)32-25(20)28-23)21(29)19-11-14-10-9-13-5-1-2-6-15(13)22(14)31-19/h1-2,5-6,11,17H,3-4,7-10H2,(H,27,28,30)

InChI Key

VQTGVHQCODRNET-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C(C#N)C(=O)C4=CC5=C(S4)C6=CC=CC=C6CC5

Origin of Product

United States

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